molecular formula C20H14ClN3O3 B11309293 2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11309293
M. Wt: 379.8 g/mol
InChI Key: JYFFDMZNSYOVOO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a naphthyl group, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a naphthyl-substituted oxadiazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications .

Properties

Molecular Formula

C20H14ClN3O3

Molecular Weight

379.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(5-naphthalen-1-yl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C20H14ClN3O3/c21-14-8-10-15(11-9-14)26-12-18(25)22-20-23-19(27-24-20)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,24,25)

InChI Key

JYFFDMZNSYOVOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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